

solubility of 2-Fluoro-L-tyrosine in different solvents

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Compound of Interest

Compound Name: 2-Fluoro-L-tyrosine

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An In-Depth Technical Guide to the Solubility of **2-Fluoro-L-tyrosine**

A Foreword for the Modern Researcher

In the landscape of contemporary biochemical and pharmaceutical research, non-canonical amino acids serve as powerful tools for probing and manipulating biological systems. **2-Fluoro-L-tyrosine**, an analog of L-tyrosine, has emerged as a particularly valuable probe. Its incorporation into proteins allows for detailed investigation of protein structure, dynamics, and interactions using ^{19}F Nuclear Magnetic Resonance (NMR) spectroscopy—a technique offering a unique window into molecular environments, free from the background noise of biological systems.[1] Furthermore, its radiolabeled counterpart, 2- ^{18}F fluoro-L-tyrosine, is a significant tracer in Positron Emission Tomography (PET) for visualizing metabolic processes like protein synthesis, especially in oncology.[1]

However, the effective application of **2-Fluoro-L-tyrosine** hinges on a fundamental, yet often overlooked, physicochemical property: its solubility. The ability to prepare stock solutions of known concentration, formulate it for in vivo studies, or ensure its availability during protein synthesis is paramount. This guide, prepared for the discerning researcher, scientist, and drug development professional, moves beyond simple data points. It delves into the molecular underpinnings of **2-Fluoro-L-tyrosine**'s solubility, offers predictive insights based on established chemical principles, and provides robust experimental protocols for its empirical determination.

The Molecular Architecture: Factors Governing Solubility

The solubility of any compound is a complex interplay between its intrinsic properties and the nature of the solvent. For **2-Fluoro-L-tyrosine**, this is dictated by its zwitterionic character, the influence of its aromatic ring, and the unique effects of its fluorine substituent.

Chemical Structure and Physicochemical Properties

2-Fluoro-L-tyrosine is an alpha-amino acid with a molecular formula of $C_9H_{10}FNO_3$ and a molecular weight of 199.18 g/mol ^{[2][3]}. Its structure comprises a central chiral carbon, an amino group ($-NH_2$), a carboxylic acid group ($-COOH$), and a side chain featuring a 4-hydroxyphenyl group substituted with a fluorine atom at the second position (ortho to the hydroxyl group).

Property	Value	Source
Molecular Formula	$C_9H_{10}FNO_3$	^{[2][4]}
Molecular Weight	199.18 g/mol	^{[2][5]}
Computed XLogP3	-1.7	^[2]
Appearance	White solid/powder	

The computed XLogP3 value of -1.7 suggests that, despite the fluorine atom, the molecule is predominantly hydrophilic.^[2]

The Decisive Role of pH and the Zwitterion

Like all amino acids, **2-Fluoro-L-tyrosine** can exist in different ionic states depending on the pH of the solution. It possesses at least two ionizable groups: the α -carboxylic acid and the α -amino group. The phenolic hydroxyl group is also weakly acidic.

- In acidic solutions (low pH): The amino group is protonated ($-NH_3^+$), and the carboxylic acid group is neutral ($-COOH$). The molecule carries a net positive charge.

- In basic solutions (high pH): The carboxylic acid group is deprotonated ($-\text{COO}^-$), and the amino group is neutral ($-\text{NH}_2$). The molecule carries a net negative charge.
- At the Isoelectric Point (pI): The molecule exists predominantly as a zwitterion, with a protonated amino group ($-\text{NH}_3^+$) and a deprotonated carboxyl group ($-\text{COO}^-$), resulting in a net neutral charge.

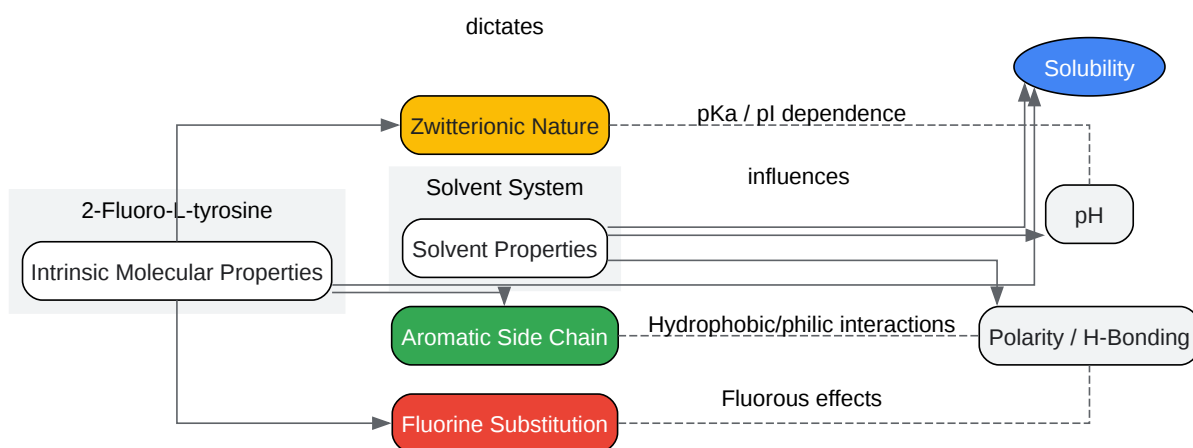
It is a fundamental principle of amino acid chemistry that solubility is at its minimum at the isoelectric point and increases significantly as the pH moves away from the pI, due to the formation of more soluble cationic and anionic salts.^{[6][7]} While the exact pKa values for **2-Fluoro-L-tyrosine** are not readily available in the literature, they are expected to be similar to those of L-tyrosine ($\text{pK}_{\text{a}1} \approx 2.2$ for the carboxyl group; $\text{pK}_{\text{a}2} \approx 9.1$ for the amino group). However, the highly electronegative fluorine atom can lower the pKa of nearby acidic protons, a factor that may slightly shift the pI and the pH-solubility profile.^[8]

The Fluorine Factor: A Unique Influence

The introduction of a fluorine atom onto the tyrosine ring imparts profound changes that influence solubility.^{[9][10]}

- Inductive Effects: Fluorine is the most electronegative element, and its presence on the phenyl ring withdraws electron density via the sigma bond framework. This inductive effect can alter the acidity of the phenolic hydroxyl group and influence intermolecular interactions.^[8]
- Hydrophobicity and the "Fluorous Effect": The interaction of fluorinated compounds with solvents is complex. While the C-F bond is highly polar, perfluorinated chains are known to be "superhydrophobic" and tend to phase-separate from both aqueous and hydrocarbon media.^[8] For a single substitution, as in **2-Fluoro-L-tyrosine**, the effect is more nuanced. The fluorine atom can disrupt the hydration shell around the molecule and alter its interaction with polar solvents like water and non-polar solvents. Fluorination has been shown to change the solubility profiles of peptides.^[10]
- Crystal Lattice Energy: Solubility is also governed by the energy required to break the solute-solute interactions in the crystal lattice. The fluorine atom can alter intermolecular packing

and hydrogen bonding in the solid state, thereby changing the lattice energy and impacting how readily the molecule dissolves.



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Caption: Key factors influencing the solubility of **2-Fluoro-L-tyrosine**.

Solubility Profile in Common Laboratory Solvents

Precise, experimentally determined quantitative solubility data for **2-Fluoro-L-tyrosine** is notably scarce in peer-reviewed literature and commercial datasheets. Therefore, this section presents a consolidated overview based on available Safety Data Sheets (SDS), established principles of amino acid chemistry, and data from its parent compound, L-tyrosine.

Solvent	Solubility	Rationale & Commentary
Water (Neutral pH)	Very Low / Sparingly Soluble	An SDS for 2-Fluoro-L-tyrosine states that a water solubility study was deemed unnecessary because the substance is "known to be insoluble in water". [11] This should be interpreted as very low or poor solubility, not absolute insolubility. This behavior is analogous to L-tyrosine, which has a solubility of only ~0.45 mg/mL at neutral pH due to its strong crystal lattice and zwitterionic nature near its isoelectric point. [12] [13]
Aqueous Acid (e.g., 0.1 M HCl)	High	In acidic conditions ($\text{pH} < \text{pK}_a$ of carboxyl group), the molecule becomes a positively charged cation. This salt form is significantly more soluble in water than the neutral zwitterion. This is a standard method for dissolving sparingly soluble amino acids. [14] [15]
Aqueous Base (e.g., 0.1 M NaOH)	High	In basic conditions ($\text{pH} > \text{pK}_a$ of amino group), the molecule becomes a negatively charged anion. Similar to the acidic salt, this anionic form exhibits much greater aqueous solubility. [12] [14]
Methanol / Ethanol	Low to Very Low	L-tyrosine's solubility decreases in ethanol-water

mixtures as the concentration of ethanol increases.^[16] It is expected that 2-Fluoro-L-tyrosine will follow a similar trend, exhibiting low solubility in pure lower-chain alcohols.

Dimethyl Sulfoxide (DMSO) Soluble / High

DMSO is a highly polar aprotic solvent capable of disrupting the intermolecular forces in the crystal lattice of many organic molecules. L-tyrosine is readily soluble in DMSO.^{[12][17]} It is highly probable that 2-Fluoro-L-tyrosine is also soluble in DMSO, making it an excellent choice for preparing concentrated stock solutions.

N,N-Dimethylformamide (DMF) Soluble

Similar to DMSO, DMF is a polar aprotic solvent widely used for dissolving amino acids and peptides.^[18] 2-Fluoro-L-tyrosine is expected to be soluble in DMF.

A Validated Protocol for Experimental Solubility Determination

For applications requiring precise concentrations, the empirical determination of solubility is essential. The isothermal shake-flask method is a robust and widely accepted technique for measuring equilibrium solubility.^{[19][20]}

Objective: To determine the equilibrium solubility of 2-Fluoro-L-tyrosine in a chosen solvent at a specific temperature.

Materials:

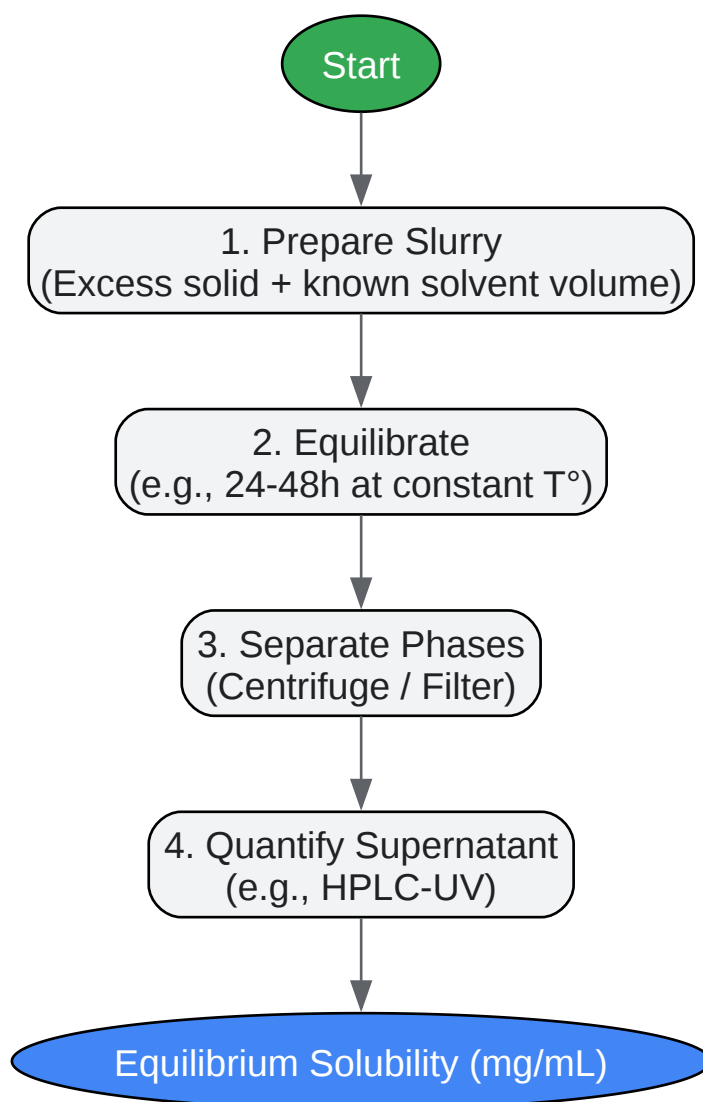
- **2-Fluoro-L-tyrosine** (high purity)
- Solvent of interest (e.g., deionized water, phosphate-buffered saline pH 7.4, 0.1 M HCl, DMSO)
- Scintillation vials or sealed glass tubes
- Orbital shaker with temperature control (or water bath)
- Centrifuge
- Syringe filters (e.g., 0.22 μm PVDF)
- Analytical balance
- Calibrated pipettes
- Quantification instrument (e.g., HPLC-UV or UV-Vis Spectrophotometer)

Step-by-Step Methodology:

- Preparation of Supersaturated Slurry:
 - Add an excess amount of **2-Fluoro-L-tyrosine** solid to a pre-weighed vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
 - Pipette a known volume (e.g., 2.0 mL) of the desired solvent into the vial.
 - Securely cap the vial to prevent solvent evaporation.
- Equilibration:
 - Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C or 37 °C).
 - Agitate the slurry for a predetermined period to ensure equilibrium is reached. A period of 24 to 48 hours is typically sufficient for amino acids.[\[21\]](#) It is advisable to take

measurements at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration in solution has plateaued.

- Phase Separation:
 - Once equilibrium is reached, remove the vials from the shaker and let them stand briefly to allow larger particles to settle.
 - To remove undissolved solid, centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes).
 - Carefully aspirate a known volume of the clear supernatant. For added certainty, the aspirated supernatant can be passed through a syringe filter to remove any remaining fine particulates.
- Quantification:
 - Accurately dilute the supernatant with an appropriate mobile phase or buffer to a concentration that falls within the linear range of the analytical instrument.
 - Analyze the concentration of the diluted sample using a pre-validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
 - Prepare a calibration curve using standards of **2-Fluoro-L-tyrosine** of known concentrations.
 - Calculate the original concentration in the supernatant, accounting for the dilution factor. The result is the equilibrium solubility.



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Caption: Workflow for the isothermal shake-flask solubility determination method.

Practical Recommendations for Laboratory Use

- **Preparing Concentrated Stock Solutions:** For preparing high-concentration stock solutions (>10 mM), it is strongly recommended to use DMSO or a pH-adjusted aqueous solvent. To dissolve in an acidic solution, use 0.1 to 1.0 M HCl. To dissolve in a basic solution, use 0.1 to 1.0 M NaOH, adding it dropwise until the solid dissolves. These stock solutions should be stored appropriately, typically at -20°C.^[22]

- **Working with Neutral Aqueous Buffers:** When preparing solutions in neutral buffers (e.g., PBS for cell culture), be mindful of the very low solubility. Add the **2-Fluoro-L-tyrosine** solid directly to the final medium or buffer and allow sufficient time for dissolution with agitation. Do not attempt to make a concentrated aqueous stock at neutral pH and then dilute it, as this will likely result in precipitation.
- **Aiding Dissolution:** Sonication and gentle warming can be used to accelerate the dissolution process. However, prolonged exposure to high temperatures should be avoided to prevent potential degradation.
- **Alternative Delivery Strategy:** For applications like cell culture media that require high concentrations of tyrosine at neutral pH, a common strategy is to use a more soluble dipeptide form.^[13] While not commercially ubiquitous for **2-Fluoro-L-tyrosine**, custom synthesis of a dipeptide like Glycyl-**2-Fluoro-L-tyrosine** could be a viable strategy to overcome solubility limitations.

Conclusion

The solubility of **2-Fluoro-L-tyrosine** is a critical parameter that is governed by a nuanced interplay of its zwitterionic nature and the unique physicochemical effects of its ortho-fluorine substituent. While quantitative data remains sparse, a clear qualitative and predictive understanding can be established. Solubility is minimal at its isoelectric point in aqueous media and can be dramatically increased by adjusting the pH to either acidic or basic conditions. For organic solvents, polar aprotic solvents like DMSO and DMF are the most effective choices for achieving high concentrations. For researchers requiring precise data, the implementation of a standardized experimental protocol, such as the isothermal shake-flask method, is indispensable. A thorough understanding of these principles is not merely academic; it is a prerequisite for the successful and reproducible application of this powerful amino acid probe in pioneering research.

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